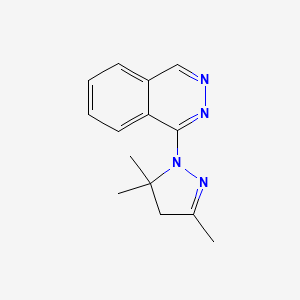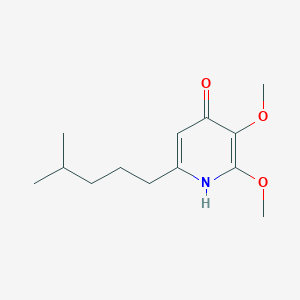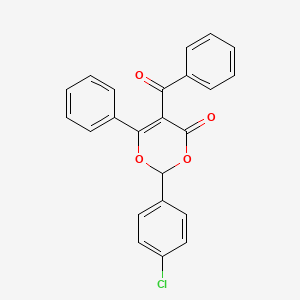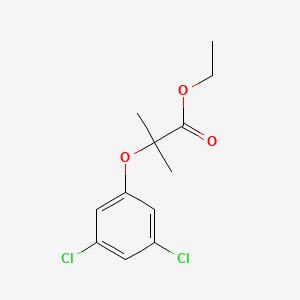
Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, attached to a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate typically involves the esterification of 3,5-dichlorophenol with 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dichlorobenzoic acid or 3,5-dichlorobenzophenone.
Reduction: Formation of 2-(3,5-dichlorophenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant growth processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
- Ethyl 2-(3,5-dibromophenoxy)-2-methylpropanoate
Uniqueness
Ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate is unique due to the specific positioning of chlorine atoms on the phenoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
64417-01-2 |
|---|---|
Fórmula molecular |
C12H14Cl2O3 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dichlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-8(13)5-9(14)7-10/h5-7H,4H2,1-3H3 |
Clave InChI |
AIKSWKKYXZTPKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
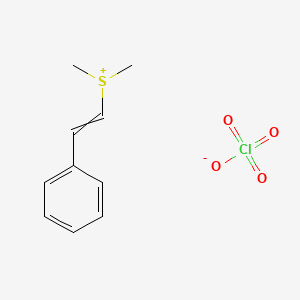
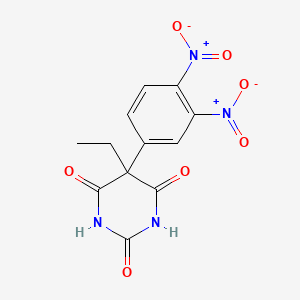
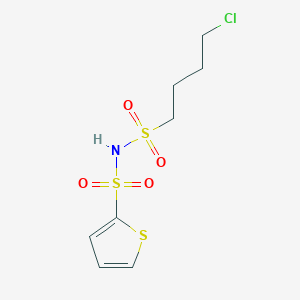
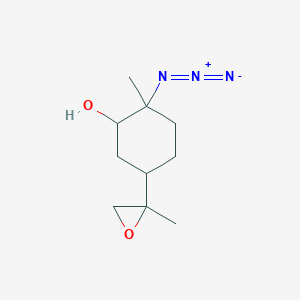
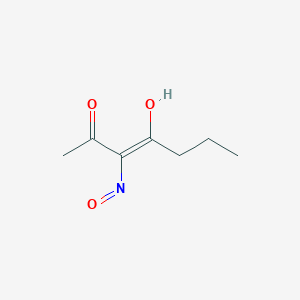

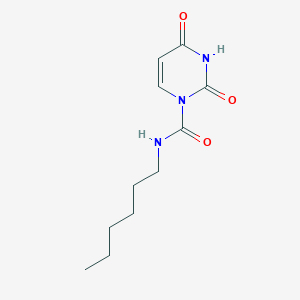
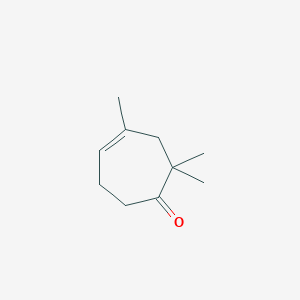

![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
